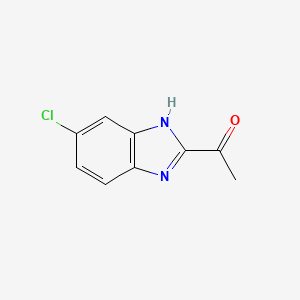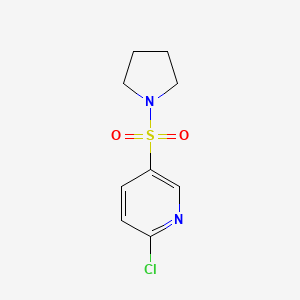
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
Descripción general
Descripción
“2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is of interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, a sulfonyl group, and a pyridine ring with a chlorine atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, compounds with a pyrrolidine ring are known to be versatile in chemical reactions due to their sp3-hybridization .Aplicaciones Científicas De Investigación
Versatile Scaffold for Novel Biologically Active Compounds
The pyrrolidine ring, a key component in 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. This interest in pyrrolidine derivatives stems from their ability to efficiently explore pharmacophore space due to sp3 hybridization, contribute to stereochemistry, and increase three-dimensional coverage through a phenomenon known as "pseudorotation". These features have led to the discovery of bioactive molecules with target selectivity, highlighting the significance of pyrrolidine and its derivatives in drug design. The versatility of the pyrrolidine scaffold in synthesizing compounds with diverse biological profiles is underlined by its influence on steric factors and biological activity, and the structure-activity relationship (SAR) of these compounds (Li Petri et al., 2021).
Role in Catalysis and Pharmaceutical Industries
The pyranopyrimidine core, closely related to the chemical structure of interest, is a crucial precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent investigations into 5H-pyrano[2,3-d]pyrimidine scaffolds emphasize their applicability across various domains, including the development of lead molecules using hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. This underscores the scaffold's potential in catalyzing reactions for synthesizing bioactive molecules, showcasing the advancements in utilizing pyrrolidine derivatives for medicinal chemistry (Parmar et al., 2023).
Chemosensing Applications
Pyridine derivatives, including those structured similarly to this compound, exhibit significant roles beyond medicinal applications, serving as effective chemosensors. Their high affinity for various ions and neutral species enables the development of highly selective and efficient chemosensors for detecting different species in environmental, agricultural, and biological samples. This utility extends the application of pyridine derivatives into analytical chemistry, demonstrating their versatility and importance in both medicinal and chemosensing fields (Abu-Taweel et al., 2022).
Safety and Hazards
Direcciones Futuras
The future directions for “2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine” and similar compounds could involve developing new methods for their synthesis that overcome current limitations, including limited solubility in water. Additionally, further exploration of the pharmacophore space and investigation of the influence of steric factors on biological activity could lead to the design of new compounds with different biological profiles .
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
2-chloropyridine, a related compound, reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . This suggests that 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine may interact with its targets in a similar manner, leading to changes in the targets’ function or structure.
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biological pathways due to their versatile scaffold .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, contamination with oxidising agents such as nitrates, oxidising acids, chlorine bleaches, pool chlorine etc. may result in ignition . Furthermore, the introduction of a halogen moiety significantly retards degradation of the pyridine ring .
Propiedades
IUPAC Name |
2-chloro-5-pyrrolidin-1-ylsulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-9-4-3-8(7-11-9)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZKJCDPAUHBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368646 | |
| Record name | 2-Chloro-5-(pyrrolidine-1-sulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85199285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64614-51-3 | |
| Record name | 2-Chloro-5-(pyrrolidine-1-sulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




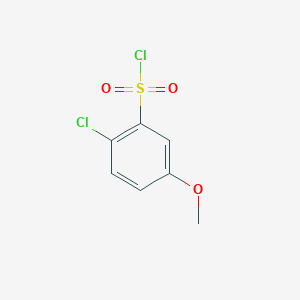

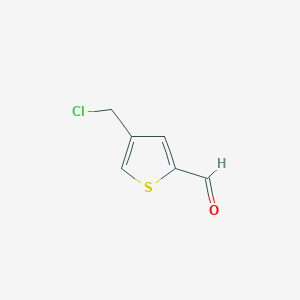
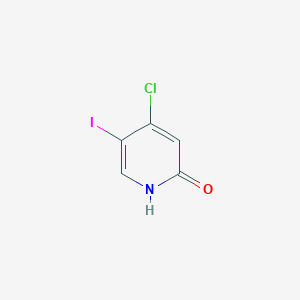

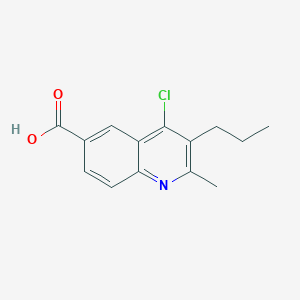
![6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3024647.png)

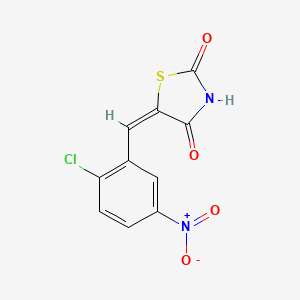
![2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B3024651.png)
![2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B3024652.png)
